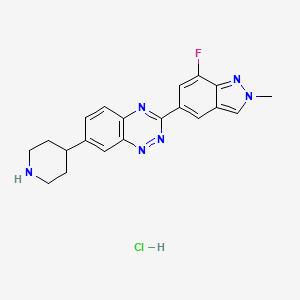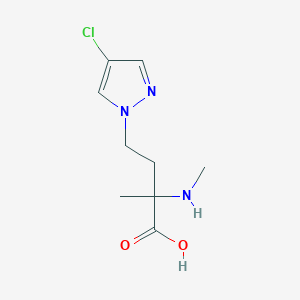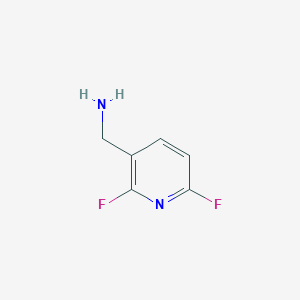
Ethyl 1-amino-2,2-difluoro-cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate is a synthetic organic compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the cyclopropane ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method involves the reaction of ethyl diazoacetate with a fluorinated alkene in the presence of a transition metal catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is typically stirred at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques allows for precise control of reaction conditions, minimizing impurities and optimizing production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized cyclopropane derivatives .
Applications De Recherche Scientifique
Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activity.
Mécanisme D'action
The mechanism of action of ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for certain targets. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate can be compared with other fluorinated cyclopropane derivatives, such as:
1-amino-2,2-difluorocyclopropane-1-carboxylic acid: Similar structure but lacks the ethyl ester group.
1-amino-2,2-difluorocyclopropane-1-carboxamide: Contains an amide group instead of an ester.
1-amino-2,2-difluorocyclopropane-1-carboxylate methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
The uniqueness of ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H9F2NO2 |
|---|---|
Poids moléculaire |
165.14 g/mol |
Nom IUPAC |
ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9F2NO2/c1-2-11-4(10)5(9)3-6(5,7)8/h2-3,9H2,1H3 |
Clé InChI |
MVFCXCONKUYVPZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC1(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


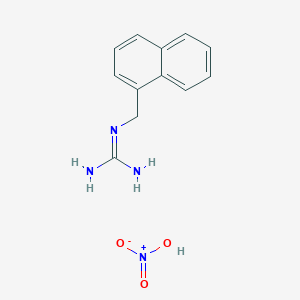

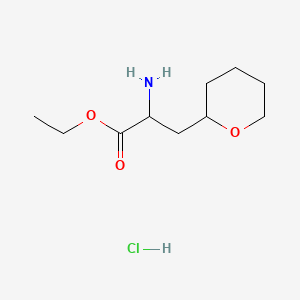
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13484277.png)

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B13484297.png)
![2-[({[1,1'-Biphenyl]-4-yl}methyl)amino]acetamide hydrochloride](/img/structure/B13484299.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(3-pyridylmethylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13484306.png)
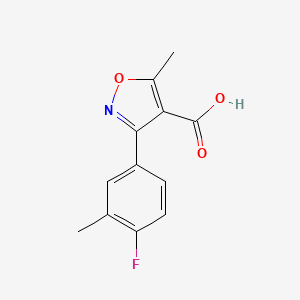
![Ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484323.png)
